6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole
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Overview
Description
6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole is a heterocyclic compound that features a thiazole ring fused with a benzene ring and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of solvents like methylene chloride and catalysts such as cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole ring can be functionalized at various positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
- 4,5-Dimethyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid
- 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Uniqueness
6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it a valuable compound in the synthesis of complex molecules and in the development of new materials with tailored functionalities .
Properties
Molecular Formula |
C12H10N2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
6-methyl-2-pyrrol-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C12H10N2S/c1-9-4-5-10-11(8-9)15-12(13-10)14-6-2-3-7-14/h2-8H,1H3 |
InChI Key |
ZGEXJJHASOLYOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C=CC=C3 |
Origin of Product |
United States |
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